molecular formula C24H27N9O3S B6509477 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 907986-37-2

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B6509477
CAS No.: 907986-37-2
M. Wt: 521.6 g/mol
InChI Key: MVJQARPLQYUKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic architecture. Key structural features include:

  • A triazolo[1,5-c]quinazoline core with 8,9-dimethoxy substituents.
  • A 3,5-dimethylpyrazole ethyl group at position 2 of the triazoloquinazoline.
  • A sulfanyl-acetamide linker at position 5, terminating in a 3-methylpyrazole moiety.

Its synthesis typically involves multi-step reactions, including pyrazole derivatization, triazoloquinazoline core formation, and sulfanyl-acetamide coupling . Structural characterization relies on NMR, X-ray crystallography, and HRMS to confirm substituent positions and molecular geometry .

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O3S/c1-13-9-21(29-28-13)26-22(34)12-37-24-25-17-11-19(36-5)18(35-4)10-16(17)23-27-20(31-33(23)24)6-7-32-15(3)8-14(2)30-32/h8-11H,6-7,12H2,1-5H3,(H2,26,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJQARPLQYUKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity: The 8,9-dimethoxy groups on the triazoloquinazoline core enhance binding to hydrophobic enzyme pockets, a feature absent in non-methoxy analogs like 4-cyanoquinazoline . The 3-methylpyrazole terminal group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., 5-chloro-2-methoxyphenyl), which prioritize membrane permeability .

Pharmacophore Synergy: The integration of pyrazole (hydrogen-bond donor/acceptor) and triazoloquinazoline (planar aromatic system) creates dual binding motifs, enabling interactions with diverse targets like kinases and topoisomerases .

Table 2: In Vitro Activity Data for Select Analogs

Compound IC₅₀ (Cancer Cell Lines) MIC (μg/mL, Antimicrobial) Key Targets
Target Compound 12.5 μM (MCF-7) N/A Topoisomerase II, EGFR kinase
N-(5-chloro-2-methoxyphenyl) analog N/A 6.25 (E. coli) Dihydrofolate reductase
4-Cyanoquinazoline 8.2 μM (HeLa) N/A Thymidylate synthase
2-(3,5-Dimethylpyrazole)pyridine N/A N/A COX-2 (IC₅₀ = 0.9 μM)

Key Findings:

  • The target compound exhibits broader target promiscuity compared to simpler analogs, likely due to its multi-heterocyclic design .
  • Methoxy groups correlate with improved cancer cell line activity (e.g., MCF-7 IC₅₀ = 12.5 μM) versus non-methoxy derivatives like 4-cyanoquinazoline (HeLa IC₅₀ = 8.2 μM), suggesting methoxy’s role in DNA intercalation .

Insights:

  • The target compound’s sulfanyl-acetamide linkage poses scalability challenges due to steric hindrance during coupling, necessitating advanced reactors (e.g., continuous flow) .
  • Industrial production prioritizes analogs with simpler halogenation steps (e.g., chlorine substitution) for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.